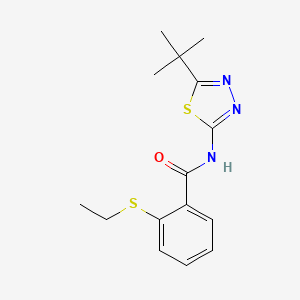
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(ethylsulfanyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(ethylsulfanyl)benzamide is a complex organic compound characterized by the presence of a thiadiazole ring, a benzamide group, and an ethylsulfanyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(ethylsulfanyl)benzamide typically involves multiple steps, starting with the formation of the thiadiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The tert-butyl group is introduced to enhance the stability and reactivity of the compound. The ethylsulfanyl group is then added through a substitution reaction, followed by the attachment of the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of specific catalysts, solvents, and reaction conditions that favor the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(ethylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The thiadiazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group may yield sulfoxides or sulfones, while reduction of the benzamide group may produce amines.
Aplicaciones Científicas De Investigación
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(ethylsulfanyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent or drug candidate.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(ethylsulfanyl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring and benzamide group may interact with enzymes or receptors, modulating their activity. The ethylsulfanyl group may enhance the compound’s binding affinity or stability. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(methylsulfanyl)benzamide
- N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfanyl)benzamide
- N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(butylsulfanyl)benzamide
Uniqueness
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(ethylsulfanyl)benzamide is unique due to the specific combination of functional groups and their spatial arrangement. The presence of the ethylsulfanyl group, in particular, may confer distinct reactivity and biological activity compared to similar compounds with different alkyl substituents.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C15H19N3OS2 |
|---|---|
Peso molecular |
321.5 g/mol |
Nombre IUPAC |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-ethylsulfanylbenzamide |
InChI |
InChI=1S/C15H19N3OS2/c1-5-20-11-9-7-6-8-10(11)12(19)16-14-18-17-13(21-14)15(2,3)4/h6-9H,5H2,1-4H3,(H,16,18,19) |
Clave InChI |
DNIBGVIPMQPRCN-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=CC=CC=C1C(=O)NC2=NN=C(S2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propyl 4-({[2-methoxy-4-(methylsulfanyl)phenyl]carbonyl}amino)benzoate](/img/structure/B11172687.png)
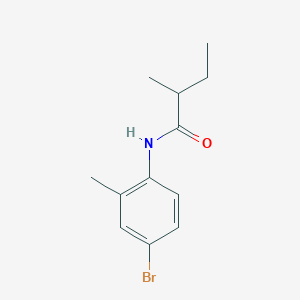
![2-(ethylsulfanyl)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11172697.png)
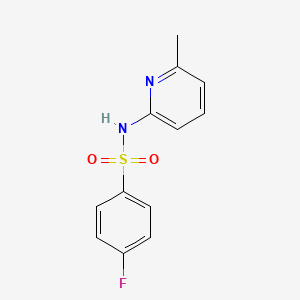
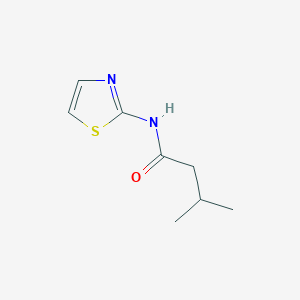
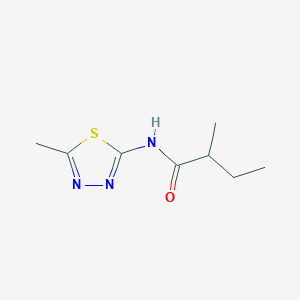
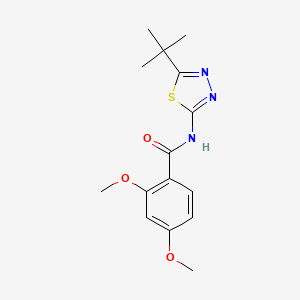

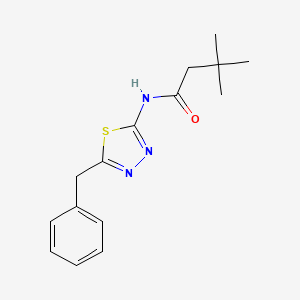
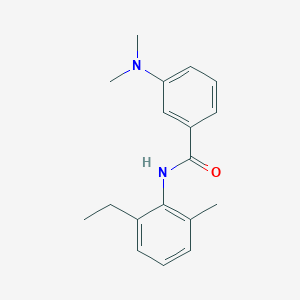
![3-[(2-methylpropanoyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B11172735.png)
![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfanyl)benzamide](/img/structure/B11172741.png)
![Ethyl (2-{[(3-methylphenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11172746.png)
![2-(4-chlorophenyl)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}acetamide](/img/structure/B11172747.png)
